molecular formula C9H10N2O2 B13061871 7-Amino-2,3-dihydrobenzofuran-4-carboxamide

7-Amino-2,3-dihydrobenzofuran-4-carboxamide

Katalognummer: B13061871
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: QQCNIQKRDRGUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2,3-dihydrobenzofuran-4-carboxamide is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 7-position and a carboxamide group at the 4-position of the dihydrobenzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,3-dihydrobenzofuran-4-carboxamide typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-2,3-dihydrobenzofuran-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

7-Amino-2,3-dihydrobenzofuran-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Amino-2,3-dihydrobenzofuran-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity. This interaction can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-2,3-dihydrobenzofuran-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both amino and carboxamide groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

7-amino-2,3-dihydro-1-benzofuran-4-carboxamide

InChI

InChI=1S/C9H10N2O2/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-2H,3-4,10H2,(H2,11,12)

InChI-Schlüssel

QQCNIQKRDRGUMK-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=CC(=C21)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.